Trityl 2-(tritylamino)acetate
Description
The Role of Trityl Moieties in Organic Transformations
The trityl (triphenylmethyl, Trt) group is a bulky protecting group widely used for alcohols, thiols, and particularly for primary amines. google.comnih.gov Its significant steric hindrance can influence the stereochemical outcome of reactions and provide selectivity in the protection of primary over secondary functional groups. uobaghdad.edu.iq
A key characteristic of the trityl group is its susceptibility to cleavage under acidic conditions. uobaghdad.edu.iq This acid lability allows for its removal under mild conditions, such as treatment with dilute trifluoroacetic acid (TFA) or acetic acid, which often leaves other acid-sensitive groups intact. sigmaaldrich.com This property is crucial for achieving "orthogonal" protection strategies, where different protecting groups can be removed selectively in any order.
The stability of the trityl group can be modulated by the introduction of electron-donating or electron-withdrawing substituents on its phenyl rings. For instance, the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups are even more acid-labile than the parent trityl group. uobaghdad.edu.iq
Overview of Amino Acid Derivatives in Complex Molecule Synthesis
Amino acid derivatives are the fundamental building blocks for the synthesis of peptides and proteins. nih.gov In peptide synthesis, the amino group of one amino acid is coupled with the carboxylic acid group of another to form a peptide bond. google.com To ensure the correct sequence and prevent unwanted side reactions, such as self-polymerization, the N-terminal amino group and any reactive side-chain functional groups must be protected.
A variety of N-terminal protecting groups are employed in peptide synthesis, each with its own set of introduction and cleavage conditions. The choice of protecting group strategy is critical for the successful assembly of complex peptide chains.
Academic Research Significance of Trityl 2-(tritylamino)acetate
The academic significance of this compound lies in its unique structure as a bis-tritylated amino acid. The presence of two bulky trityl groups, one on the nitrogen of the amino group and the other forming an ester with the carboxylic acid, creates a molecule with substantial steric congestion. This dual protection offers a model for studying the effects of extreme steric hindrance on molecular conformation and reactivity.
While research on N-trityl amino acids is well-established, the specific investigation of this compound is less common. However, its structure presents several points of interest for synthetic chemists. The trityl ester, being more sterically hindered than simpler alkyl esters, is expected to exhibit different reactivity profiles, particularly in saponification and transesterification reactions. The N-trityl group is known to be robust, providing excellent protection during peptide coupling.
The compound serves as an important example of how the fundamental principles of protecting group chemistry can be applied to create highly specialized building blocks for organic synthesis. Further research into the reactivity and applications of such bis-tritylated amino acids could reveal novel synthetic strategies, particularly in contexts where significant steric shielding is desirable.
Detailed Research Findings
While specific studies focusing exclusively on this compound are limited, a wealth of research on its constituent components, namely N-trityl amino acids and trityl esters, provides a strong basis for understanding its chemical behavior.
The synthesis of N-trityl amino acids typically involves the reaction of an amino acid ester with trityl chloride in the presence of a base, followed by saponification of the resulting ester. This two-step process is necessary because direct tritylation of the free amino acid can be less efficient.
The steric hindrance imparted by the N-trityl group can be advantageous in certain synthetic applications. For example, it has been shown to suppress racemization during peptide coupling reactions. uobaghdad.edu.iq However, this same steric bulk can also hinder the reactivity of the protected amino acid, making peptide bond formation more challenging under certain conditions. uobaghdad.edu.iq
The cleavage of the N-trityl group is typically achieved with mild acid, a reaction that proceeds via the formation of the stable trityl cation. sigmaaldrich.com The trityl ester linkage in this compound would also be susceptible to acid-catalyzed hydrolysis, likely requiring similar or slightly stronger acidic conditions for cleavage.
The table below summarizes the key properties of the functional moieties within this compound.
| Moiety | Type of Protection | Key Features | Typical Cleavage Conditions |
| N-Trityl | Amine Protection | High steric bulk, acid-labile | Dilute TFA, Acetic Acid |
| O-Trityl | Carboxylic Acid Protection (Ester) | High steric bulk, acid-labile | Acid-catalyzed hydrolysis |
Structure
3D Structure
Properties
CAS No. |
6662-92-6 |
|---|---|
Molecular Formula |
C40H33NO2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
trityl 2-(tritylamino)acetate |
InChI |
InChI=1S/C40H33NO2/c42-38(43-40(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)31-41-39(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-30,41H,31H2 |
InChI Key |
HSDGBJMNMXUVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Trityl 2 Tritylamino Acetate
Rational Design of Synthetic Routes
The rational design of a synthetic pathway to Trityl 2-(tritylamino)acetate involves a deliberate sequence of reactions to ensure high yield and purity. This typically involves selecting an appropriate starting material and strategically introducing the two trityl groups in a controlled manner.
The foundational precursor for the synthesis is glycine (B1666218), the simplest amino acid. researchgate.netresearchgate.net However, to facilitate the reaction, particularly the introduction of the first trityl group, glycine is often functionalized into an ester form, such as glycine methyl ester or glycine ethyl ester. uoa.grresearchgate.net Using the hydrochloride salt of the glycine ester is a common starting point, as it is a stable, crystalline solid that can be easily handled. uoa.grgoogle.com The esterification of the carboxylic acid serves a dual purpose: it protects the carboxyl group from reacting during the initial N-tritylation step and improves the solubility of the precursor in organic solvents commonly used for the reaction.
The introduction of the trityl group onto the nitrogen atom of glycine (N-tritylation) is a critical step. A widely used method involves the reaction of a glycine ester hydrochloride with triphenylchloromethane (trityl chloride) in an anhydrous organic solvent like chloroform (B151607). uoa.grgoogle.com This reaction requires a base, typically a tertiary amine such as triethylamine (B128534), to neutralize the hydrogen chloride that is liberated during the reaction. uoa.gr The triethylamine reacts with the starting material to free the amino group for nucleophilic attack on the trityl chloride.
Alternative one-pot procedures for the direct tritylation of the free amino acid have also been developed. researchgate.net One such method involves reacting glycine with trityl chloride in a mixed solvent system containing isopropanol, water, and diethylamine. uoa.gr This approach avoids the need for a separate esterification step. The resulting N-trityl glycine can then be carried forward to the next step.
Advanced Synthetic Techniques and Reaction Optimization
Optimizing the synthesis of this compound involves exploring advanced techniques that enhance reaction efficiency, yield, and selectivity. Key areas of optimization include the use of catalysts and the careful selection of the reaction medium.
Catalysis offers a powerful tool for improving the efficiency of tritylation reactions, which can sometimes be sluggish due to steric hindrance.
Metallic Catalysis : Homogeneous metallic catalysis, using various metal salts or complexes in aprotic organic solvents, has been shown to be a highly effective method for preparing tritylated compounds, including pertritylated amino acids. google.com This approach can lead to very high yields and provides a direct route to the desired product. google.com
Acid Catalysis : Both Lewis and Brønsted acids can catalyze tritylation. Recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate, have been successfully employed for the tritylation of alcohols, a reaction analogous to the formation of the trityl ester moiety. nih.govacs.orgresearchgate.net Another acid-catalyzed approach involves the activation of trityl alcohol with trifluoroacetic anhydride. nih.gov This in-situ generation of a more reactive tritylating agent allows the reaction to proceed under mild conditions. nih.gov
| Catalyst Type | Example Catalyst | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Metallic Catalysis | Metal salts or complexes | N- and O-pertritylation of amino acids | High yields, applicable to hydrophilic substrates | google.com |
| Lewis Acid Ionic Liquid | 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl4) | O-tritylation of alcohols | Reusable catalyst, excellent yields, easy workup | nih.govacs.org |
| Acid Anhydride Activation | Trifluoroacetic anhydride | Activation of trityl alcohol for O-tritylation | Uses stable trityl alcohol, mild conditions | nih.gov |
The choice of solvent significantly impacts the rate, yield, and selectivity of tritylation reactions. The ideal solvent must effectively dissolve the reactants while facilitating the desired chemical transformation.
| Solvent | Typical Application | Observed Outcome | Reference |
|---|---|---|---|
| Dichloromethane (B109758) (DCM) | Catalytic O-tritylation | Often the most effective in terms of yield and reaction time | nih.govacs.org |
| Chloroform | N-tritylation of amino acid esters | Standard solvent for reaction with trityl chloride | uoa.gr |
| Tetrahydrofuran (THF) | O-tritylation | Can provide high selectivity for primary alcohols; good for poorly soluble substrates | nih.gov |
| Acetonitrile (B52724) | Catalytic O-tritylation | Effective solvent, comparable to DCM | acs.org |
| Dimethylformamide (DMF) | O-tritylation | Used for substrates with low solubility, but may result in lower yields | nih.gov |
Scalable Synthetic Procedures and Process Intensification
The industrial-scale synthesis of this compound, also known as N-(Triphenylmethyl)glycine ethyl ester, is crucial for its application in pharmaceutical manufacturing and peptide synthesis. A common laboratory-scale synthesis involves the reaction of glycine ethyl ester hydrochloride with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as triethylamine, in a suitable solvent like chloroform.
For large-scale production, this process can be optimized. One patented method describes dissolving glycine ethyl ester hydrochloride in anhydrous chloroform containing triethylamine. Upon cooling, trityl chloride is added, leading to the formation of this compound and triethylamine hydrochloride as a crystalline precipitate. The product can then be isolated by washing the reaction mixture with water to remove the salt, followed by evaporation of the solvent. google.com Purification can be achieved through recrystallization from a solvent mixture like benzene (B151609) and petroleum ether.
Process intensification (PI) strategies can be applied to enhance the efficiency, safety, and sustainability of this synthesis. smolecule.com PI focuses on developing innovative equipment and techniques to achieve significant improvements in chemical manufacturing. smolecule.com While specific PI applications for this compound synthesis are not extensively documented, general principles can be applied. These could include:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters such as temperature and mixing, leading to improved yield and purity. nih.gov This "shift to continuous" approach can also reduce reaction times and solvent volumes, enhancing process safety and environmental performance. nih.gov
High-Shear Mixing: Utilizing high-shear mixers could improve the mass transfer between the reactants, potentially accelerating the reaction rate and ensuring a more homogenous reaction mixture. smolecule.com
Reactive Distillation or Crystallization: Investigating the possibility of combining the reaction and separation steps in a single unit, such as reactive distillation or reactive crystallization, could streamline the process and reduce capital and operating costs. researchgate.net
The following table outlines a typical scalable synthetic procedure for this compound.
| Step | Procedure | Reagents/Solvents | Conditions |
| 1 | Dissolution | Glycine ethyl ester hydrochloride, Anhydrous Chloroform, Triethylamine | Cooled temperature (e.g., 0 °C) |
| 2 | Reaction | Triphenylmethyl chloride | Stirring, Completion of reaction indicated by precipitation |
| 3 | Work-up | Water | Washing to remove triethylamine hydrochloride |
| 4 | Isolation | --- | Evaporation of chloroform |
| 5 | Purification | Benzene, Petroleum ether | Recrystallization |
Derivatization and Functionalization Reactions
This compound possesses three key reactive sites: the ester linkage, the α-carbon of the glycine unit, and the tritylamino group. These sites allow for a variety of chemical transformations to produce a range of derivatives.
The ethyl ester group of this compound can undergo several classical ester modifications.
Hydrolysis (Saponification): The most common transformation is the hydrolysis of the ester to the corresponding carboxylic acid, N-Tritylglycine. This is typically achieved by heating the ester with a base, such as potassium hydroxide, in a methanolic solution. google.com The reaction is generally rapid, and subsequent acidification with a weak acid like acetic acid precipitates the N-Tritylglycine. However, the bulky trityl group can exert steric hindrance, which may slow down the rate of saponification compared to less hindered esters. uoa.gr
Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This can be accomplished by reacting the compound with a different alcohol in the presence of an acid catalyst, such as anhydrous HCl. organic-chemistry.org This method allows for the synthesis of a variety of esters, including methyl, isopropyl, and benzyl (B1604629) esters. nih.gov The concentration of the acid catalyst can be optimized to achieve efficient conversion while preserving other acid-sensitive protecting groups that might be present in more complex molecules. organic-chemistry.org
Amidation: While not extensively detailed for this specific molecule in the available literature, the ester can, in principle, be converted to an amide by reaction with an amine. This reaction often requires higher temperatures or the use of catalysts. The resulting N-substituted Trityl 2-(tritylamino)acetamide derivatives could be valuable intermediates.
Reduction: The ester group can be reduced to a primary alcohol, yielding N-Trityl-2-aminoethanol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
The table below summarizes these potential modifications.
| Reaction | Reagents | Product |
| Hydrolysis | KOH, Methanol (B129727)/Water | N-Tritylglycine |
| Transesterification | R'OH, Anhydrous HCl | This compound (R' ester) |
| Amidation | R'R''NH | N¹,N¹-Disubstituted-2-(tritylamino)acetamide |
| Reduction | LiAlH₄, Ether | N-Trityl-2-aminoethanol |
The α-carbon of the glycine unit in this compound is activated by the adjacent ester group, making the α-protons acidic and susceptible to deprotonation by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions.
Alkylation: The formation of an enolate followed by reaction with an alkyl halide (R-X) can introduce an alkyl group at the α-carbon, leading to the synthesis of α-substituted N-trityl amino acid esters. This is a fundamental strategy for the synthesis of non-proteinogenic amino acids. organic-chemistry.org The choice of base and reaction conditions is critical to ensure efficient enolate formation and prevent side reactions. The steric bulk of the trityl group can influence the stereoselectivity of the alkylation reaction. core.ac.uk
Aldol (B89426) Addition: The enolate can also react with aldehydes or ketones in an aldol addition reaction to form β-hydroxy-α-(tritylamino) acid esters. Subsequent dehydration can lead to α,β-unsaturated derivatives.
Other C-C Bond Forming Reactions: The nucleophilic enolate can participate in other carbon-carbon bond-forming reactions, such as Michael additions to α,β-unsaturated carbonyl compounds.
These transformations are summarized in the following table.
| Reaction | Reagents | Intermediate | Product |
| Alkylation | 1. Strong Base (e.g., LDA), 2. R-X | Enolate | α-Alkyl-N-trityl amino acid ester |
| Aldol Addition | 1. Strong Base, 2. RCHO | Enolate | β-Hydroxy-α-(tritylamino) acid ester |
The tritylamino group is a key feature of the molecule, primarily serving as a protecting group for the amine.
Deprotection (Detritylation): The trityl group can be selectively removed under mild acidic conditions to liberate the free amine of the glycine ethyl ester. uoa.gr A variety of acidic reagents can be employed, including:
Acetic Acid: Mild conditions, often in a solvent mixture, can effectively cleave the trityl group.
Hydrochloric Acid (HCl): Dilute solutions of HCl in organic solvents are commonly used for rapid detritylation. uoa.gr
Trifluoroacetic Acid (TFA): A strong acid that is very effective for removing the trityl group, often used in solid-phase peptide synthesis. The mechanism of acid-catalyzed cleavage involves protonation of the nitrogen atom, followed by heterolytic cleavage of the C-N bond to form a stable trityl carbocation.
Salt Formation: The nitrogen atom of the tritylamino group retains its basic character and can be protonated by strong acids to form stable salts, such as the hydrochloride salt, without cleaving the trityl group. uoa.gr
N-Alkylation: Due to the significant steric hindrance imposed by the three phenyl rings of the trityl group, further alkylation at the nitrogen atom is generally disfavored. The trityl group is specifically used to prevent such reactions and to protect the primary amine functionality.
A summary of reactions involving the tritylamino group is provided below.
| Reaction | Reagents | Product |
| Deprotection | Acetic Acid, HCl, or TFA | Glycine ethyl ester (as salt) |
| Salt Formation | Anhydrous HCl | This compound hydrochloride |
Mechanistic and Kinetic Investigations of Trityl 2 Tritylamino Acetate Reactivity
Elucidation of Reaction Mechanisms for Trityl Group Introduction
The introduction of the trityl group onto a primary amine, such as in the formation of Trityl 2-(tritylamino)acetate, is a cornerstone of protecting group chemistry. This process is governed by several factors, including the nature of the nucleophilic attack, steric effects, and the catalytic role of bases.
Role of Bases and Catalysts in Tritylation
The introduction of the trityl group is typically facilitated by the presence of a base. Pyridine is a commonly used solvent and base, which serves to neutralize the hydrochloric acid byproduct of the reaction with trityl chloride. total-synthesis.com The use of a stronger, non-nucleophilic base can further drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often employed as a catalyst. total-synthesis.com DMAP functions as a transfer reagent by first reacting with trityl chloride to form a more reactive tritylpyridinium intermediate, which is then attacked by the amine. total-synthesis.com
The choice of catalyst can significantly influence the reaction kinetics. For example, zinc chloride has been shown to be an effective homogeneous catalyst for the tritylation of molecules bearing hydroxyl and amide groups. acs.org Furthermore, studies have investigated the kinetics of tritylation reactions, revealing a second-order rate law in certain cases, with catalysis by impurities sometimes playing a significant role. osti.govunt.edu The reaction progress can be monitored using techniques like UV/vis spectroscopy to track the formation of the reactive intermediate. epfl.ch
Detailed Studies of Trityl Group Deprotection
The removal of the trityl group, or de-tritylation, is as critical as its introduction. The acid-lability of the trityl group is its most exploited feature, although other deprotection methods have been developed to cater to specific synthetic needs.
Acid-Labile Cleavage Mechanisms (e.g., Trifluoroacetic Acid)
The trityl group is readily cleaved under acidic conditions. tcichemicals.com The mechanism involves the protonation of the nitrogen atom of the tritylamino group, which weakens the C-N bond. This is followed by the departure of the stable trityl cation, which is stabilized by resonance across its three phenyl rings. total-synthesis.com The high stability of this cation is the primary reason for the extreme lability of trityl esters and ethers in acidic media. thieme-connect.com
Trifluoroacetic acid (TFA) is a commonly used reagent for the deprotection of trityl groups. commonorganicchemistry.com It is often used in peptide synthesis to simultaneously cleave the S-trityl group from cysteine and the peptide from the resin. peptide.com However, the efficiency of TFA deprotection can be influenced by the molecular context. For instance, incomplete cleavage of the trityl group from an asparagine residue has been observed when a reduced peptide bond is in its vicinity, which can be attributed to the preferential protonation of a nearby secondary amine. nih.gov Kinetic studies on the acid-catalyzed detritylation of nucleotides have shown that the reaction proceeds through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process. rsc.orghud.ac.ukresearchgate.net The rate of detritylation is generally faster than the rate of undesirable side reactions like depurination in oligonucleotide synthesis. rsc.org The choice of acid and its concentration are crucial for balancing efficient deprotection with the minimization of side reactions. oup.com
| Reagent | Conditions | Observations |
| Trifluoroacetic Acid (TFA) | Standard deprotection | Effective for cleaving trityl groups, often used in peptide synthesis. commonorganicchemistry.compeptide.com |
| TFA in Dichloromethane (B109758) | 1% TFA in DCM | Used for selective removal of the 4-methyltrityl (Mtt) group. researchgate.net |
| Formic Acid | Cold formic acid (97+%) | Can be used for deprotection, followed by evaporation. total-synthesis.com |
| Dichloroacetic Acid (DCA) | 2-3% in dichloromethane | Used in oligonucleotide synthesis for detritylation. oup.com |
| Boron Trichloride | -30 °C | Yields smooth deprotection of trityloxy ethers. lookchem.com |
Reductive Deprotection Methodologies
In addition to acid-labile cleavage, reductive methods offer an alternative for trityl group removal, particularly when acid-sensitive functional groups are present in the molecule. One such method involves the use of lithium powder and a catalytic amount of naphthalene (B1677914). organic-chemistry.orgthieme-connect.comorganic-chemistry.org This naphthalene-catalyzed lithiation process effectively removes the trityl group from N-tritylamines, affording the corresponding amines in good yields. organic-chemistry.orgthieme-connect.com This method is advantageous as it proceeds under non-acidic conditions. organic-chemistry.orgresearchgate.net
Another reductive deprotection strategy employs a combination of a metal acid catalyst, such as mercury(II) chloride or acetate (B1210297), and sodium borohydride. acs.orgnih.govresearchgate.net This method has been successfully applied to the deprotection of trityl amines, ethers, and thioethers at room temperature. acs.orgnih.gov Indium metal in the presence of methanol (B129727) and ammonium (B1175870) chloride has also been reported as a mild and efficient system for the reductive cleavage of the trityl-oxygen bond. core.ac.uk
| Method | Reagents | Substrates |
| Naphthalene-catalyzed lithiation | Lithium powder, naphthalene (catalytic) | N-tritylamines, trityl ethers. organic-chemistry.orgthieme-connect.comresearchgate.net |
| Reductive demercuration | HgX₂ (X = Cl, OAc), NaBH₄ | Trityl amines, ethers, thioethers. acs.orgnih.govresearchgate.net |
| Indium-mediated cleavage | Indium powder, MeOH/NH₄Cl | Trityl ethers. core.ac.uk |
Selective De-tritylation in Multi-Protected Systems
The ability to selectively remove one protecting group in the presence of others is a critical aspect of complex organic synthesis. The trityl group's unique reactivity profile allows for such selective deprotection. For instance, the trityl group can be selectively removed in the presence of other acid-labile groups like tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and benzyloxy groups by carefully choosing the deprotection conditions. lookchem.com
The selective cleavage of the N-trityl group in the presence of an O-trityl or S-trityl group, or vice versa, can be achieved by exploiting the differential affinity of the heteroatoms for different Lewis or Brønsted acids. acs.orgnih.gov For example, catalysis with Brønsted acids can lead to the cleavage of N- and O-trityl bonds while leaving the S-trityl group intact. Conversely, using mercury salts allows for the deprotection of the thiol function while preserving the N- and O-trityl groups. acs.orgnih.gov Furthermore, modified trityl groups with altered electronic properties have been developed to fine-tune their acid lability, enabling their selective removal in the presence of other acid-sensitive protecting groups like t-butyl esters. thieme-connect.com
Kinetic Analysis of Critical Transformations
A comprehensive review of available scientific literature indicates a notable absence of specific kinetic studies focused exclusively on this compound. Research into the reactivity of tritylated compounds has historically centered on the trityl group as a protecting moiety for amines and alcohols, with extensive investigation into the kinetics of deprotection (hydrolysis) of various N-tritylamines and trityl esters. researchgate.net However, detailed kinetic analysis, including reaction rate determination and the elucidation of rate-limiting steps for the specific bifunctional molecule this compound, is not prominently documented in peer-reviewed sources.
General principles derived from studies of related compounds can offer a theoretical framework for predicting its behavior. The reactivity of such a compound would likely involve transformations at two primary sites: the ester linkage and the N-trityl group.
Reaction Rate Determination and Rate-Limiting Steps
For analogous trityl compounds, the rate-limiting step often involves the heterolytic cleavage of the carbon-heteroatom bond to form the stable trityl cation. For instance, in the acid-catalyzed hydrolysis of N-tritylamines, the reaction proceeds via a pre-equilibrium protonation followed by the C-N bond cleavage, which is typically the slow step. researchgate.net A similar mechanism can be postulated for the cleavage of the trityl group from the amino function of this compound.
Influence of Substituents and Solvent Polarity on Kinetics
The influence of substituents and solvent polarity on the kinetics of related trityl compounds has been extensively studied and provides a basis for predicting the behavior of this compound.
Influence of Substituents: The stability of the resulting trityl cation is a dominant factor in reactions involving the cleavage of the trityl group. Electron-donating substituents (like methoxy (B1213986) groups) on the phenyl rings of the trityl group significantly accelerate the rate of hydrolysis of trityl ethers and amines by stabilizing the carbocation intermediate. researchgate.net For example, a change from a 4,4'-dimethoxytrityl group to a 4,4',4"-trimethoxytrityl group can increase the reactivity by a factor of about 30. researchgate.net Conversely, electron-withdrawing groups would be expected to decrease the reaction rate. Substituents on the acetate or amino portion of the molecule could also exert electronic and steric effects, though typically the impact of substituents on the trityl group itself is more pronounced. researchgate.net
Influence of Solvent Polarity: The rate of reactions that proceed through ionic intermediates, such as the formation of the trityl cation, is highly dependent on the polarity and ionizing power of the solvent. Studies on the hydrolysis of substituted triphenylmethyl (trityl) acetates have shown that ionization rate constants correlate with the solvent's ionizing power. researchgate.net Polar, protic solvents like water and alcohols are effective at solvating the ionic intermediates and transition states, thereby accelerating the rate of heterolysis. researchgate.net For ester aminolysis or hydrolysis, polar solvents can also influence reaction rates, with dimethylformamide often providing faster rates for aminolysis compared to less polar solvents like ethyl acetate. sci-hub.se Therefore, the kinetics of this compound transformations would be expected to be significantly faster in more polar and ionizing solvent systems.
The following table summarizes the expected qualitative effects based on studies of analogous compounds:
| Factor | Influence on Trityl Group Cleavage Rate | Influence on Ester Hydrolysis Rate |
| Substituents | ||
| Electron-donating on Trityl | Increase | Negligible |
| Electron-withdrawing on Trityl | Decrease | Negligible |
| Solvent | ||
| Increasing Polarity/Ionizing Power | Increase | Generally Increase |
Advanced Spectroscopic and Analytical Characterization of Trityl 2 Tritylamino Acetate and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the characterization of Trityl 2-(tritylamino)acetate, offering detailed insights into the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two trityl groups and the methylene (B1212753) protons of the acetate (B1210297) backbone. The numerous aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a hallmark of the trityl protecting groups.
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the quaternary carbon of the trityl groups, the aromatic carbons, the carbonyl carbon of the acetate moiety, and the methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Trityl) | 7.20 - 7.50 (m) | 127.0 - 145.0 |
| Methylene Protons (-CH₂-) | ~3.40 (s) | ~45.0 |
| Amino Proton (-NH-) | Variable | N/A |
| Quaternary Carbon (Trityl) | N/A | ~71.0 |
| Carbonyl Carbon (-C=O) | N/A | ~172.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "m" denotes a multiplet and "s" denotes a singlet.
To resolve spectral overlap and unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the aromatic rings of the trityl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the methylene protons to their corresponding carbon atom.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺, providing a rapid confirmation of the molecular weight.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula, with a high degree of agreement providing strong evidence for the structure.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Key characteristic absorption bands for this compound include:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.
C-H Stretch (Aromatic and Aliphatic): Strong absorptions above and below 3000 cm⁻¹ corresponding to the aromatic C-H bonds of the trityl groups and the aliphatic C-H bonds of the methylene group, respectively.
C=O Stretch (Ester): A strong, sharp absorption band typically found in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in the ester functionality.
C-N Stretch: An absorption in the fingerprint region that can provide further evidence for the amine group.
C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.
Aromatic C=C Bending: Characteristic absorptions in the fingerprint region that confirm the presence of the benzene (B151609) rings.
Table 2: Summary of Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Ester C-O | C-O Stretch | 1000 - 1300 |
Advanced Chromatographic Techniques for Purity, Isolation, and Reaction Monitoring
The synthesis and application of this compound and its precursors necessitate rigorous methods for purification, isolation, and the monitoring of reaction progress. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and flash column chromatography, are indispensable tools in ensuring the high purity and chemical integrity of these compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound and related intermediates. Its high resolution and sensitivity allow for the accurate quantification of the main compound and the detection of trace impurities that may arise during synthesis.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of N-tritylated amino acid esters. In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The highly non-polar trityl group ensures strong retention on the reversed-phase column, allowing for excellent separation from more polar starting materials or by-products.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is frequently used to ensure the efficient elution of the highly retained trityl-containing compounds. csic.es The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution, particularly for compounds with ionizable groups. csic.esnih.gov Detection is typically performed using a UV detector, as the trityl group possesses a strong chromophore that absorbs UV light effectively. acs.org
The purity of related N-trityl compounds has been successfully assessed using HPLC, with purities of 96% and even exceeding 99% being reported for intermediates in multi-step syntheses. google.com For instance, the purity of a crude product containing ethyl-4-[2-(N-tritylamino)ethoxy]acetoacetate was determined to be 96% by HPLC analysis before its use in a subsequent reaction step. google.com Following further reaction and purification steps, the final product's purity was confirmed to be over 99% by HPLC. google.com
The versatility of HPLC also extends to monitoring the progress of reactions involving trityl-protected compounds. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.
Table 1: Illustrative HPLC Parameters for Analysis of N-Trityl Amino Acid Derivatives
| Parameter | Description | Reference |
| Column | Reversed-phase C18 | csic.esacs.org |
| Mobile Phase A | 0.045% TFA in water | csic.es |
| Mobile Phase B | 0.035% TFA in acetonitrile | csic.es |
| Gradient | Linear gradient from 10% to 100% B over 30 minutes | csic.es |
| Detection | UV at 220 nm | csic.es |
| Application | Purity assessment and purification of peptides with N-trityl groups. | csic.es |
This table presents a representative set of conditions. Actual parameters for this compound would require method development and optimization.
Flash Column Chromatography for Purification
Flash column chromatography is a preparative technique widely used for the efficient and rapid purification of synthetic intermediates, including this compound. rochester.edu This method utilizes a stationary phase, most commonly silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds based on their differential adsorption to the silica. rochester.eduamazonaws.com The process is expedited by applying positive pressure, which forces the mobile phase through the column at a higher flow rate than in traditional gravity chromatography. youtube.com
The selection of an appropriate solvent system is critical for a successful separation and is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC). rochester.edu A common strategy involves using a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. google.comamazonaws.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be selectively eluted from the column. For N-tritylated compounds, which are relatively non-polar due to the large hydrophobic trityl group, solvent systems with a lower proportion of the polar component are often used initially. amazonaws.com
In the context of synthesizing trityl-protected amino acid esters, flash chromatography on silica gel is a standard purification step. For example, the purification of related Mannich adducts has been achieved using a hexane/ethyl acetate gradient. amazonaws.com Similarly, N-trityl amino acids have been purified using silica gel chromatography with eluents such as a methanol gradient in dichloromethane (B109758) (DCM). csic.esresearchgate.net In some cases, to prevent the potential acidic nature of silica gel from causing detritylation, a small amount of a base like triethylamine (B128534) may be added to the eluent. csic.esrochester.edu
The crude product containing this compound, after initial work-up, can be dissolved in a minimal amount of a suitable solvent and loaded onto the top of a pre-packed silica gel column. rochester.edu The solvent system is then passed through the column, and fractions are collected sequentially. youtube.com The composition of these fractions is monitored by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified this compound. For instance, a related compound, ethyl-4-[2-(N-tritylamino)ethoxy]acetoacetate, can be purified by column chromatography on silica gel using an eluent of diethyl ether and n-pentane. google.com
Table 2: Example Solvent Systems for Flash Column Chromatography of N-Trityl Compounds
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel 60 | Hexane/Ethyl Acetate (20:1) | Mannich adduct of a tritylated compound | amazonaws.com |
| Silica Gel | Diethyl ether/n-pentane (1:1) | Ethyl-4-[2-(N-tritylamino)ethoxy]acetoacetate | google.com |
| Silica Gel | 0-5% Methanol in Dichloromethane | Trt-Asn(Trt)-OH | csic.es |
| Silica Gel | 0-5% Methanol in Dichloromethane (with 1% triethylamine) | Trt-Lys(Tfa) triethylammonium (B8662869) salt | csic.es |
This table provides examples of solvent systems used for related compounds. The optimal system for this compound would be determined empirically, often guided by TLC analysis.
Computational Chemistry and Theoretical Modeling of Trityl 2 Tritylamino Acetate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nsps.org.ng These methods, rooted in quantum mechanics, can predict molecular structure, energy, and electronic properties with remarkable accuracy. nsps.org.ng
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comresearchgate.net It is widely used to determine the optimized molecular geometry and electronic properties of chemical systems. semanticscholar.orgephys.kz For Trityl 2-(tritylamino)acetate, DFT calculations can predict key structural parameters and electronic descriptors.
The optimized geometry of this compound, as determined by DFT calculations, reveals the spatial arrangement of its atoms. These calculations typically involve minimizing the energy of the molecule to find its most stable conformation. Key bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, the bulky trityl groups are expected to adopt a propeller-like conformation to minimize steric hindrance. researchgate.net
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also obtained from DFT calculations. semanticscholar.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org Other electronic properties, including ionization potential, electron affinity, and electronegativity, can also be derived.
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value |
| Geometric Parameters | |
| C-N Bond Length (amino) | 1.46 Å |
| C=O Bond Length (acetate) | 1.22 Å |
| C-O Bond Length (ester) | 1.35 Å |
| N-C-C=O Dihedral Angle | -175° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgyoutube.com These maps illustrate the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the acetate (B1210297) group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the phenyl rings of the trityl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and dynamic interactions. ucl.ac.uk
For this compound, MD simulations in an aqueous solution could reveal how the molecule's conformation changes in the presence of water molecules. The bulky and hydrophobic trityl groups would likely influence the surrounding water structure, while the more polar acetate and amino groups would form hydrogen bonds with water. These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Illustrative Result |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stable trajectory with an average RMSD of 2.1 Å. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations between 8.5 and 9.2 Å, suggesting some conformational flexibility. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Average SASA of 650 Ų, with hydrophobic trityl groups contributing significantly. |
| Hydrogen Bonds | Number of hydrogen bonds between the solute and solvent. | An average of 3-4 hydrogen bonds between the acetate/amino groups and water. |
Note: The values in this table are hypothetical and represent typical outputs from an MD simulation analysis.
Computational Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. mdpi.com Techniques like DFT can be used to calculate vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). semanticscholar.orgresearchgate.net
For this compound, calculating the vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations. Similarly, predicting the ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic excitations within the molecule. researchgate.net
Theoretical Elucidation of Reaction Mechanisms and Transition States
For reactions involving this compound, such as its hydrolysis or its participation in a peptide coupling reaction, computational methods can be used to model the entire reaction pathway. nih.gov The structures and energies of the transition states can be calculated, providing insight into the rate-determining step of the reaction. nih.gov For example, in a hydrolysis reaction, calculations could determine whether the mechanism is concerted or proceeds through a tetrahedral intermediate. nih.gov
Emerging Research Frontiers and Green Chemistry Principles for Trityl 2 Tritylamino Acetate
Development of Environmentally Benign Synthetic Protocols
The synthesis of highly functionalized molecules like Trityl 2-(tritylamino)acetate traditionally involves multi-step processes that can generate significant chemical waste. The principles of green chemistry are now guiding the development of more environmentally friendly synthetic routes.
The choice of solvent is a critical factor in the environmental impact of a chemical process. In the context of peptide synthesis, where N-trityl amino acids are commonly used, there is a significant push to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.org Propylene carbonate has been identified as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org Other solvents being explored for solid-phase peptide synthesis (SPPS) include N-butylpyrrolidone (NBP), γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-Me-THF). chemrxiv.org
The environmental impact of a synthesis can be quantified using metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.comgctlc.org A lower E-factor signifies a more environmentally benign process. The ideal E-factor is 0. libretexts.org In the pharmaceutical industry, where complex syntheses are common, E-factors can be significantly high. chembam.com By employing greener solvents and optimizing reaction conditions, the E-factor for the synthesis of trityl-protected amino acid derivatives can be substantially reduced.
To illustrate the concept, a hypothetical E-factor calculation for a generic synthesis of a trityl-protected amino acid ester is presented below. This calculation highlights the significant contribution of solvents and reagents to the waste stream.
Interactive Data Table: Illustrative E-Factor Calculation for a Generic Trityl-Protected Amino Acid Ester Synthesis
| Input Material | Molecular Weight ( g/mol ) | Mass Used (g) | Contribution to Product (g) | Waste Generated (g) |
| Amino Acid Ester HCl | 150 | 15.0 | 11.5 (free base) | 3.5 (HCl) |
| Trityl Chloride | 278.5 | 55.7 | 48.6 | 7.1 (Cl) |
| Triethylamine (B128534) (Base) | 101.2 | 20.2 | 0 | 20.2 |
| Dichloromethane (Solvent) | 84.9 | 1000 | 0 | 1000 |
| Total Inputs | 1090.9 | |||
| Product (Trityl-protected ester) | 360 | 36.0 | 36.0 | |
| Total Waste | 1054.9 | |||
| E-Factor (Waste/Product) | 29.3 | |||
| Note: This is a simplified and hypothetical calculation for illustrative purposes. Actual E-factors will vary based on specific reaction conditions, yields, and solvent recycling practices. |
Atom economy, another key principle of green chemistry, focuses on maximizing the incorporation of atoms from the reactants into the final product. rsc.org Reactions with high atom economy are inherently waste-minimizing. Addition and rearrangement reactions, for example, often have 100% atom economy. acs.org In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of byproducts.
The synthesis of this compound involves N-tritylation and O-tritylation, which are substitution reactions. A typical N-tritylation of an amino acid ester hydrochloride with trityl chloride in the presence of a base like triethylamine generates triethylammonium (B8662869) chloride as a byproduct, thus lowering the atom economy. uoa.gr
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Research into more atom-economical methods for introducing the trityl group is an active area. For instance, catalytic methods that avoid the use of stoichiometric reagents would significantly improve the atom economy and reduce waste.
Investigation of Supramolecular Interactions of Trityl Moieties
The bulky and aromatic nature of the trityl group makes it a powerful tool in crystal engineering and supramolecular chemistry. The presence of two such groups in this compound suggests a rich potential for controlled self-assembly and molecular recognition.
Furthermore, the phenyl rings of the trityl group can participate in π-π stacking and C-H···π interactions, which are crucial non-covalent forces in molecular self-assembly. These interactions, combined with the steric demands of the trityl groups, can lead to the formation of well-defined supramolecular structures, such as columnar or helical assemblies. nih.gov The specific conformation of the trityl groups, often described as a propeller-like arrangement, is sensitive to its local environment and can be influenced by the presence of chiral centers, leading to the induction of helicity. acs.orgnih.gov
The predictable self-assembly behavior of trityl-containing molecules opens up possibilities for the design of functional materials. Ditrityl derivatives have been shown to form inclusion compounds, where the host molecules create cavities that can encapsulate guest solvent molecules. acs.orgacs.org This property is of interest for applications in separation science and as microreactors.
The ability of trityl groups to control the spatial arrangement of molecules is also being explored in the context of creating materials with specific optical or electronic properties. By incorporating chromophores or other functional moieties into a trityl-containing scaffold, it is possible to create ordered assemblies with tailored functions. The rigid and well-defined nature of these assemblies can facilitate processes like energy transfer or charge transport.
Innovative Applications as Building Blocks in Advanced Organic Synthesis
Beyond its traditional role as a protecting group, the trityl moiety is increasingly being recognized as a versatile building block for the construction of complex and functional molecular architectures. The bifunctional nature of this compound, with its two reactive sites (the amino and carboxylic acid groups, once deprotected), makes it a particularly interesting synthon.
The incorporation of trityl groups into molecules has been shown to facilitate the formation of stable molecular glasses with nonlinear optical activity. rsc.org This suggests that derivatives of this compound could be used to create novel materials for optoelectronic applications.
Furthermore, trityl radicals are a class of stable, carbon-centered radicals with applications in materials science, particularly in the development of organic spintronic devices and redox-active materials. researchgate.netnih.gov The synthesis of polymers incorporating trityl radical moieties in their backbone has been reported. acs.org this compound, with its amino acid core, could serve as a chiral building block to introduce trityl functionalities into peptides or other biomolecules, which could then be converted into their corresponding radical forms for applications in bioconjugation, sensing, or as spin labels. nih.gov
The use of N-trityl amino acids as starting materials for the synthesis of unnatural amino acids and other complex chiral molecules is also an area of active research. researchgate.netresearchgate.net The steric bulk of the trityl group can be used to control the stereochemistry of reactions at adjacent centers, making it a useful tool in asymmetric synthesis.
Synthesis of Complex Peptides and Peptidomimetics
The trityl (Trt) group, a triphenylmethyl moiety, serves as a crucial acid-labile α-amino protecting group in peptide chemistry. This compound, also known as N-trityl-glycine, is a foundational building block in this context, particularly for Solid-Phase Peptide Synthesis (SPPS). pubcompare.airesearchgate.net The use of N-trityl amino acids represents a significant strategy for the assembly of complex peptides under exceptionally mild conditions, which is a critical advantage when synthesizing sensitive biomolecules like glycopeptides, phosphopeptides, or oligonucleotide-peptide conjugates. researchgate.net
The primary advantage of the Trt group lies in the mild acidic conditions required for its removal. Deprotection can be achieved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:99 v/v) or solutions of acetic acid. researchgate.net This gentle deprotection protocol is orthogonal to the base-labile protecting groups (like Fmoc) and many side-chain protecting groups (like tBu), facilitating the synthesis of intricate peptide sequences without degrading sensitive functionalities. researchgate.net
Research has demonstrated the successful incorporation of various N-trityl amino acids into peptide chains using standard solid-phase protocols. researchgate.net The methodology has been applied to synthesize peptides containing C-terminal esters by anchoring the amino acid to the resin via a trityl-based linker attached to a side chain, such as that of cysteine. nih.gov This approach further expands the utility of trityl chemistry in creating diverse and complex peptide structures.
The application of trityl-protected amino acids extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but possess improved stability or bioavailability. The principles of protection and controlled deprotection are equally valuable in the construction of these non-natural scaffolds, such as those based on heterocyclic cores.
| Feature of Trityl Protecting Group | Description | Scientific Implication | Reference |
| Acid Lability | Cleaved under very mild acidic conditions (e.g., 1% TFA in DCM, dilute acetic acid). | Allows for the deprotection of the N-terminus without cleaving the peptide from many acid-sensitive resins or damaging sensitive side chains. | researchgate.net |
| Orthogonality | Compatible with base-labile (e.g., Fmoc) and other protecting groups. | Enables selective deprotection and facilitates complex multi-step syntheses, including the creation of cyclic peptides and peptidomimetics. | researchgate.net |
| Steric Hindrance | The bulky nature of the trityl group can sometimes influence reaction kinetics. | Can prevent undesirable side reactions, such as diketopiperazine formation, during the synthesis of dipeptides. | |
| Compatibility | Suitable for the synthesis of sensitive biomolecules. | Enables the creation of complex conjugates, such as glycopeptides and phosphopeptides, which might be degraded under harsher deprotection conditions. | researchgate.net |
Intermediates in the Synthesis of Biologically Active Molecules (e.g., Antibiotics like Cephalosporins, Cefdinir, YT-14)
Trityl-protected amino acid derivatives are pivotal intermediates in the synthesis of numerous biologically active molecules, most notably in the class of β-lactam antibiotics. The synthesis of Cefdinir, a third-generation oral cephalosporin (B10832234), provides a prominent example of the industrial application of trityl-protected precursors.
In the synthesis of Cefdinir, the side chain attached at the C-7 position of the cephem nucleus is (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido. The construction of this complex side chain requires the protection of the reactive amino group on the thiazole (B1198619) ring to prevent unwanted side reactions during coupling. The trityl group is an effective choice for this purpose due to its stability under the required reaction conditions and its subsequent clean removal.
Several synthetic routes to Cefdinir utilize a trityl-protected aminothiazole acetic acid derivative. For instance, a common precursor is (Z)-2-(2-tritylaminothiazol-4-yl)-2-(trityloxyimino)acetic acid or its activated esters. beilstein-journals.org This intermediate is then coupled with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core. core.ac.uk Following the successful coupling reaction, the trityl groups are removed from both the amino and the hydroxyimino functions under acidic conditions to yield the final Cefdinir molecule. beilstein-journals.org The use of this trityl-protected intermediate allows for high-yield, efficient, and scalable production of the antibiotic. core.ac.uknih.gov
| Trityl-Protected Intermediate | Role in Synthesis | Target Molecule | Reference |
| Sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297) | Key side-chain precursor for coupling with the cephalosporin nucleus. | Cefdinir | beilstein-journals.org |
| (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester | Activated side-chain thioester used for condensation with the 7-amino cephem core. | Cefdinir | core.ac.uknih.gov |
| Ethyl (E)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate | A related trityl-protected side-chain precursor and potential process impurity. | Cefdinir | researchgate.net |
Precursors for Chiral N-Heterocycles and Other Scaffolds
N-protected amino acids, including this compound, are valuable chiral building blocks for the asymmetric synthesis of nitrogen-containing heterocycles and other complex molecular scaffolds. core.ac.uknih.gov The inherent chirality of the amino acid is leveraged as a "chiral pool" starting material to construct stereochemically defined cyclic structures, which are prevalent in pharmaceuticals and natural products.
The general strategy involves using the protected amino acid as a scaffold, where the carboxyl and amino groups serve as handles for cyclization reactions. The protecting group, such as trityl, is essential to mask the nucleophilicity of the nitrogen atom, allowing other transformations to be carried out on the molecule before the final ring-closing step. For example, amino acids are known precursors for the synthesis of chiral piperidines and azepanes, core structures in drugs like the DPP-IV inhibitor alogliptin. rsc.org Synthetic routes often involve the cyclization of appropriately functionalized amino acid derivatives. rsc.org
This compound, as the simplest N-protected chiral building block (with chirality residing in other parts of a larger molecule or being introduced in subsequent steps), can be envisioned as a precursor for various heterocyclic systems. Its functional groups allow for elongation and modification before an intramolecular reaction to form a ring. The mild conditions required for trityl group removal make it compatible with a wide range of subsequent chemical transformations needed to complete the synthesis of the target scaffold.
| Chiral Scaffold/Heterocycle | Precursor Type | Significance | Reference |
| 3-Aminopiperidines | N-protected α-amino acids | Core structure in many pharmaceuticals, including DPP-IV inhibitors (e.g., alogliptin). | beilstein-journals.orgrsc.org |
| 3-Aminoazepanes | N-protected α-amino acids | Seven-membered heterocyclic core found in bioactive molecules like the antibiotic besifloxacin. | rsc.org |
| Fused Triazino/Triazepinoquinazolinones | Amino acid derivatives | Polycyclic heterocyclic systems with potential biological and pharmacological activities. | nih.gov |
| Polyfunctional Cyclobutane (B1203170) Derivatives | Protected cyclobutane β-amino acids | Rigid chiral platforms suitable for creating complex molecules for medicinal chemistry and material science. | core.ac.uk |
Q & A
Q. What are the key synthetic routes for Trityl 2-(tritylamino)acetate, and how can its purity be validated?
this compound is typically synthesized via tritylation of glycine derivatives. For example, ethyl 2-(tritylamino)acetate (CAS 18514-46-0) can be prepared by reacting glycine ethyl ester with triphenylmethyl chloride under basic conditions. Key steps include:
- Protection : Use of trityl groups to protect amine functionalities, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures to isolate the product.
- Purity Validation : Analytical methods include HPLC (C18 column, acetonitrile/water gradient) and melting point determination (reported range: 110–112°C). NMR (¹H/¹³C) should confirm the absence of unreacted glycine ester and residual solvents .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural characterization relies on:
- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for trityl protons, δ 4.1–4.3 ppm for ester methylene) and ¹³C NMR (δ 144–146 ppm for aromatic carbons, δ 60–62 ppm for ester groups).
- Mass Spectrometry : High-resolution MS (e.g., ESI+) should match the molecular ion [M+H]⁺ at m/z 345.173 for ethyl 2-(tritylamino)acetate .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 80.02%, H: 6.71%, N: 4.06%) .
Advanced Research Questions
Q. What experimental challenges arise from the trityl group’s steric bulk in coupling reactions?
The trityl group’s steric hindrance can impede nucleophilic substitution or amide bond formation. Strategies to mitigate this include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics.
- Catalytic Activation : Employ coupling agents like HATU or DCC to facilitate amide bond formation without deprotecting the trityl group .
- Temperature Control : Elevated temperatures (50–60°C) may improve reaction rates but risk trityl group cleavage; monitor via TLC .
Q. How can researchers reconcile discrepancies in reported melting points or yields for this compound derivatives?
Variations in melting points (e.g., 110–112°C vs. 105–108°C) often stem from:
- Crystallization Conditions : Slow cooling yields larger, purer crystals with higher melting points.
- Impurity Profiles : Residual solvents (e.g., ethanol) or byproducts (e.g., triphenylmethanol) lower observed melting points. Use DSC for precise thermal analysis .
- Synthetic Routes : Differences in starting materials (e.g., glycine ethyl ester vs. free glycine) affect reaction efficiency. Compare yields using kinetic studies (e.g., in situ IR to track reagent consumption) .
Q. What stability considerations are critical for storing this compound?
The compound is sensitive to:
- Acidic Conditions : Trityl groups hydrolyze in pH < 5; store in neutral buffers or under inert gas.
- Light/Oxidation : Amber vials and antioxidants (e.g., BHT) prevent degradation. Monitor via UV-Vis (λmax ~260 nm for trityl absorption) .
- Moisture : Use desiccants (e.g., silica gel) to avoid ester hydrolysis. Karl Fischer titration can quantify residual water in batches .
Methodological Guidance
Q. How should researchers optimize reaction conditions for introducing trityl-protected amino groups into complex molecules?
- Kinetic Studies : Vary temperature, solvent, and catalyst ratios to identify optimal conditions (e.g., 1.2 equiv trityl chloride, 0°C, 12 hours for minimal byproducts).
- Protection-Deprotection Balance : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable selective trityl removal with dilute TFA .
- Scale-Up Challenges : Ensure efficient stirring and heat dissipation to prevent exothermic side reactions. Pilot studies in microreactors can model larger batches .
Q. What analytical techniques are most effective for detecting trityl group cleavage during synthesis?
- TLC Monitoring : Spotting reaction aliquots on silica plates (visualized under UV) detects free amines (lower Rf than tritylated products).
- LC-MS/MS : Quantify cleavage products (e.g., triphenylmethanol) with MRM transitions (m/z 243→91 for triphenylmethanol) .
- Fluorescence Quenching : Free amines quench dansyl chloride fluorescence, enabling real-time monitoring .
Data Contradiction Analysis
Q. Why do some studies report lower yields for this compound in aqueous vs. anhydrous conditions?
The trityl group’s hydrophobicity reduces solubility in water, leading to incomplete reactions. Anhydrous conditions (e.g., THF or DCM) improve yields by enhancing reagent miscibility. Conflicting data may arise from:
Q. How do different purification methods impact the stereochemical purity of tritylated products?
- Chiral Chromatography : Resolves enantiomers but is costly for large-scale synthesis.
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., menthol esters) to enhance selectivity. Compare optical rotation ([α]D²⁵) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
